The synthesis of mycaminose, particularly its hydrochlorides, has been explored through several methodologies. One notable approach involves the stereoselective total synthesis using aldol condensation reactions mediated by tin triflate. This method allows for the formation of multiply protected forms of mycaminose, facilitating further chemical modifications .
Another synthesis route includes the use of modified ketolides, which are synthesized through novel procedures that incorporate mycaminose as a key component. These methods often utilize specific reagents and conditions to achieve high yields and selectivity .
Mycaminose is characterized by its unique molecular structure, which includes a six-membered sugar ring with an amino group at the C-3 position. The molecular formula of mycaminose is CHNO, and its molecular weight is approximately 161.18 g/mol. The compound exhibits several conformations based on its orientation in solution, which can significantly influence its reactivity and interactions with other molecules .
Mycaminose participates in various chemical reactions typical of amino sugars. These include:
The specificity of these reactions often depends on the protecting groups used during synthesis and the reaction conditions employed.
Mycaminose's mechanism of action primarily involves its incorporation into macrolide antibiotics like tylosin. It contributes to the antibiotic's ability to inhibit bacterial protein synthesis by binding to the 50S subunit of ribosomes. This interaction prevents peptide bond formation, effectively halting bacterial growth. The presence of mycaminose enhances the binding affinity of these antibiotics for their target sites, thereby increasing their efficacy against susceptible bacteria .
Mycaminose exhibits several notable physical and chemical properties:
These properties make mycaminose suitable for various applications in pharmaceuticals and biochemistry.
Mycaminose has several important applications in scientific research and industry:
Mycaminose (C₈H₁₇NO₄; CAS 519-21-1) is a 3,6-dideoxy-3-(dimethylamino)-D-glucose sugar belonging to the amino deoxyhexose class. Its structure features a pyranose ring with stereochemical configuration 5S, 6R, 7R, 8R, and contains a dimethylamino group (-N(CH₃)₂) at the C3 position instead of a hydroxyl group [1] [5] [7]. This cationic amine group is protonated at physiological pH, enabling critical electrostatic interactions with bacterial ribosomal RNA targets [1] [3]. Mycaminose exists as a dTDP-activated nucleotide sugar (dTDP-α-D-mycaminose; CHEBI:29728) during biosynthesis—the biologically active form incorporated into macrolide antibiotics [9]. Its molecular weight is 191.22 g/mol, and it displays moderate water solubility due to polar functional groups [5] [7].
Table 1: Structural Properties of Mycaminose
Property | Description |
---|---|
Chemical formula | C₈H₁₇NO₄ |
IUPAC name | 3,6-Dideoxy-3-(dimethylamino)-D-glucose |
CAS registry | 519-21-1 |
Stereochemistry | [α]D = +28° (c=1, water); Absolute config: 5S,6R,7R,8R |
Key functional groups | Dimethylamino group (C3), hydroxyl groups (C4,C5,C6), aldehyde (C1) |
Biological activation form | dTDP-α-D-mycaminose (nucleotide sugar precursor) |
Mycaminose was first identified in the 1950s during structural elucidation studies of tylosin, a 16-membered macrolide produced by Streptomyces fradiae [1] [10]. Early isotopic labeling studies demonstrated its glucose-derived biosynthetic origin, with C6 deoxygenation and C3 amination as key enzymatic steps [8]. Definitive genetic proof emerged when the tylosin biosynthetic gene cluster (tyl) was sequenced, revealing genes (tylM, tylB, tylA1/A2) encoding dTDP-D-glucose synthase, dTDP-glucose 4,6-dehydratase, and transaminases responsible for mycaminose assembly [8] [10]. Mutational studies confirmed mycaminose’s indispensability: Streptomyces fradiae mutants lacking functional tylB (encoding a transaminase) or tylM (encoding a methyltransferase) failed to produce mature tylosin and accumulated nonglycosylated tylactone precursors [8] [10]. Flint’s thesis work demonstrated that glycosylation precedes oxidation in tylosin biosynthesis, with mycaminose attachment acting as the "gatekeeper" for downstream modifications like mycarose and mycinose additions [8].
Mycaminose serves as the primary pharmacophore in 16-membered macrolides like tylosin. It is attached via β-glycosidic linkage to the C5 hydroxyl of the tylactone polyketide aglycone. Mycaminose’s dimethylamino group directly contacts domain V of the 23S ribosomal RNA in bacterial ribosomes, inhibiting protein synthesis [1] [3] [4]. Chemical modifications of mycaminose-containing intermediates yield semisynthetic antibiotics with enhanced spectra:
Table 2: Antibacterial Activity of Mycaminose-Modified Tylosin Derivatives
Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) | Structural Modification Site |
---|---|---|---|
Tylosin | >128 | >128 | Parent compound |
OMT (5-O-mycaminosyltylonolide) | 1.0 | 128 | Mycaminose attached, no mycarose/mycinose |
Tildipirosin | 8-16 | 8 | C20 quinolylalkylamine |
Derivative 2f | 0.25 | 4 | C20 triazolylquinoline |
Derivative 2k | 0.25 | 4 | C20 triazolylquinoline + N-benzyl |
The mycaminose moiety’s chemical plasticity enables targeted derivatization. Removal of the disaccharide (mycinose-mycarose) at C23 of tylosin yields OMT, simplifying synthesis of C20-modified analogs [6] [4]. Copper-catalyzed azide-alkyne cycloadditions ("click chemistry") at the C20 aldehyde generate triazole-linked quinolyl derivatives that overcome efflux-mediated Gram-negative resistance [4]. Crucially, mycaminose must remain intact—its removal abolishes ribosomal binding and antibacterial activity entirely [1] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7